2-(1-methyl-1H-pyrazol-4-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyrazole and thiophene rings can be introduced through various coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the pyrazole or thiophene rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(2-FURYL)-1,3,4-OXADIAZOLE: Similar structure but with a furan ring instead of a thiophene ring.
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(2-PHENYL)-1,3,4-OXADIAZOLE: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE lies in its specific combination of heterocyclic rings, which can impart unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8N4OS |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8N4OS/c1-14-6-7(5-11-14)9-12-13-10(15-9)8-3-2-4-16-8/h2-6H,1H3 |
InChI Key |
XRXYKUBWIBZZJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
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